molecular formula C17H17F2N3O2 B2485401 (3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034619-04-8

(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2485401
CAS No.: 2034619-04-8
M. Wt: 333.339
InChI Key: XYBFHPQMDBSJHH-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a difluorophenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.

    Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced via an etherification reaction, where the piperidine intermediate reacts with 2-methylpyrimidine under basic conditions.

    Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-pyrimidine intermediate through a carbonylation reaction, typically using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluorophenyl group and the pyrimidine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
  • (3,4-Difluorophenyl)(3-(quinolin-4-yloxy)piperidin-1-yl)methanone
  • (3,4-Difluorophenyl)(3-(thiazol-4-yloxy)piperidin-1-yl)methanone

Uniqueness

(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the 2-methylpyrimidine group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-11-20-7-6-16(21-11)24-13-3-2-8-22(10-13)17(23)12-4-5-14(18)15(19)9-12/h4-7,9,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBFHPQMDBSJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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